2-chloro-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide
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Overview
Description
2-chloro-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with chloro, nitro, and benzotriazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide typically involves multi-step organic reactions One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro groupThe reaction conditions often involve the use of solvents like dioxane and catalysts such as thionyl chloride and triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of 2-amino-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific properties, such as UV-absorbing materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets. The nitro and benzotriazolyl groups are known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrophenol: Shares the chloro and nitro functionalities but lacks the benzotriazolyl group.
2-chloro-5-nitrophenol: Another chloronitrophenol isomer with different substitution pattern.
4-chloro-2-nitrophenol: Similar structure but with different positioning of the nitro and chloro groups.
Uniqueness
2-chloro-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide is unique due to the presence of the benzotriazolyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-chloro-4-nitro-N-(2-phenylbenzotriazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5O3/c20-16-11-14(25(27)28)7-8-15(16)19(26)21-12-6-9-17-18(10-12)23-24(22-17)13-4-2-1-3-5-13/h1-11H,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWVZGPYIBBDMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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